molecular formula C28H34N2O3 B4331473 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide

5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide

Cat. No. B4331473
M. Wt: 446.6 g/mol
InChI Key: XNWFIQRANGDVEM-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide, commonly known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained attention due to its potential therapeutic applications in treating various pain-related disorders.

Scientific Research Applications

A-967079 has been extensively studied for its potential therapeutic applications in treating various pain-related disorders, such as neuropathic pain, inflammatory pain, and cancer-related pain. It has also been investigated for its role in regulating body temperature and itch sensation.

Mechanism of Action

A-967079 selectively blocks the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel, which is involved in the perception of pain, temperature, and itch sensation. By blocking this channel, A-967079 can reduce pain and itch sensation without affecting normal temperature sensation.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain-related behaviors in animal models of neuropathic pain, inflammatory pain, and cancer-related pain. It has also been demonstrated to reduce body temperature in animal models. A-967079 has no effect on normal temperature sensation, indicating its selectivity for the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel.

Advantages and Limitations for Lab Experiments

One of the major advantages of A-967079 in lab experiments is its selectivity for the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel. This allows researchers to investigate the specific role of this ion channel in pain-related disorders without affecting normal temperature sensation. However, the low yield of the synthesis method and the high cost of the compound limit its widespread use in research.

Future Directions

Future research on A-967079 could focus on investigating its potential therapeutic applications in treating other pain-related disorders, such as migraine and visceral pain. It could also be used to investigate the role of the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel in other physiological processes, such as inflammation and cancer progression. Additionally, efforts could be made to optimize the synthesis method to increase the yield and reduce the cost of the compound.

properties

IUPAC Name

5-(1-adamantyl)-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3/c1-18-6-4-5-11-30(18)27(32)22-7-2-3-8-23(22)29-26(31)24-9-10-25(33-24)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-3,7-10,18-21H,4-6,11-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFIQRANGDVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
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5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide

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